molecular formula C12H13IN2S B14658680 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide CAS No. 50663-20-2

2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide

Cat. No.: B14658680
CAS No.: 50663-20-2
M. Wt: 344.22 g/mol
InChI Key: IVMOUBPESZBCHY-UHFFFAOYSA-N
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Description

2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide is a chemical compound with the molecular formula C12H15IN2S. It is a thiazolium salt, which is a class of compounds known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide typically involves the reaction of aniline derivatives with thiazolium salts under specific conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different thiazolium derivatives, while substitution reactions can produce a variety of substituted thiazolium salts.

Scientific Research Applications

2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Anilinoethenyl)-3-methyl-1,3-thiazol-3-ium iodide include other thiazolium salts and anilino derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an anilinoethenyl group and a thiazolium core. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

CAS No.

50663-20-2

Molecular Formula

C12H13IN2S

Molecular Weight

344.22 g/mol

IUPAC Name

N-[2-(3-methyl-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C12H12N2S.HI/c1-14-9-10-15-12(14)7-8-13-11-5-3-2-4-6-11;/h2-10H,1H3;1H

InChI Key

IVMOUBPESZBCHY-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(SC=C1)C=CNC2=CC=CC=C2.[I-]

Origin of Product

United States

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